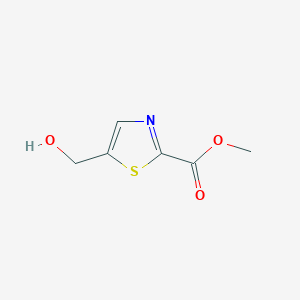

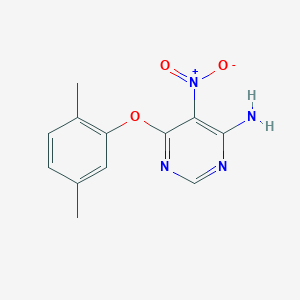

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various transformations such as dehydration , hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . For instance, Hydroxymethylfurfural (HMF) is formed by the dehydration of reducing sugars .Molecular Structure Analysis

The molecular structure of related compounds like 5-Hydroxymethylfurfural (HMF) has been studied using techniques like ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, HMF-derived humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical And Chemical Properties Analysis

Related compounds like Hydroxymethylfurfural (HMF) are white low-melting solids which are highly soluble in both water and organic solvents .Scientific Research Applications

Synthetic Chemistry and Drug Discovery

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate serves as a critical intermediate in the synthesis of various bioactive compounds. Researchers have explored elegant pathways for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the role of thiazole derivatives as versatile building blocks in drug discovery. These compounds can be substituted at multiple positions, offering extensive opportunities to explore chemical spaces around the molecule for potential therapeutic targets (Durcik et al., 2020).

Antimicrobial and Antifilarial Agents

Thiazole derivatives, including those structurally related to Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate, have been investigated for their potential as antimicrobial and antifilarial agents. Specific modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the synthesis of derivatives with significant antimicrobial activities, highlighting the therapeutic potential of these compounds against various bacterial and fungal strains (Desai et al., 2019).

Biological Activity and DNA Methylation

The broader family of thiazole derivatives, including Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate, plays a crucial role in biological systems, particularly in DNA methylation processes. These compounds can serve as intermediates or analogs in the study of DNA modifications, such as hydroxymethylation, which is essential for various cellular processes including gene expression and embryonic development (Yin et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed .

properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIQWOOXRGZEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2710694.png)

![N-[2,2,2-Trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2710699.png)

![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2710700.png)

![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2710705.png)

![ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2710706.png)

![(Z)-4-([1,1'-biphenyl]-4-yl)-N'-(3-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2710709.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)

![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)